molecular formula C20H20N6O3 B11196638 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-1H-imidazole-4-carboxamide

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-1H-imidazole-4-carboxamide

Cat. No.: B11196638
M. Wt: 392.4 g/mol
InChI Key: GXMXLMCGIIVFJN-UHFFFAOYSA-N
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Description

1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures. The presence of the oxadiazole, pyridine, furan, and imidazole rings makes it a molecule of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions The process begins with the preparation of the oxadiazole ring, which is then coupled with a pyridine derivativeCommon reagents used in these reactions include tert-butylamidoxime, 4-aminobenzoic acid, and 4-nitrobenzonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • tert-butyl ®-3-((4-bromophenyl)(hydroxy)(5-(5-(2-hydroxypropan-2-yl)-1,2,4-oxadiazol-3-yl)pyridin-3-yl)methyl)-3-methylazetidine-1-carboxylate

Uniqueness

Compared to similar compounds, 1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE stands out due to its unique combination of heterocyclic rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)imidazole-4-carboxamide

InChI

InChI=1S/C20H20N6O3/c1-20(2,3)19-24-18(29-25-19)13-6-7-21-16(9-13)26-11-15(23-12-26)17(27)22-10-14-5-4-8-28-14/h4-9,11-12H,10H2,1-3H3,(H,22,27)

InChI Key

GXMXLMCGIIVFJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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